5-Methylimidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylimidazo[5,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-7-4-6-8(5)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWYNFUTCBBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 5,1 B Thiazole and Its 5 Methyl Derivative
Classical Approaches to Imidazothiazole Ring Systems
Traditional methods for the synthesis of the imidazo[5,1-b]thiazole (B6145799) core often rely on stepwise condensation and cyclization reactions, which have been foundational in heterocyclic chemistry.
Cyclization of 2-Aminothiazole (B372263) Derivatives with α-Halo Ketones
One of the most established methods for constructing the imidazo[2,1-b]thiazole (B1210989) ring system is the condensation of a 2-aminothiazole derivative with an α-halo ketone. nih.govresearchgate.net This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis. mdpi.com The process typically involves the initial alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. electronicsandbooks.com
The reaction between 2-aminothiazole and an α-bromo ketone, such as phenacyl bromide, is a classic example. researchgate.net To obtain the specific 5-methyl derivative, an α-halo ketone like chloroacetone (B47974) or bromoacetone (B165879) would be utilized. The α-carbon of the ketone ultimately forms the C5 position of the imidazo[5,1-b]thiazole ring, bearing the methyl substituent. The reaction is often carried out by heating the reactants in a suitable solvent like ethanol. nih.gov
General Reaction Scheme:
Reactant 1: 2-Aminothiazole
Reactant 2: α-Halo Ketone (e.g., Chloroacetone for the 5-methyl derivative)
Product: 5-Substituted-imidazo[5,1-b]thiazole
This method is valued for its simplicity and the ready availability of the starting materials. researchgate.net
Cyclization of N-(2-Thiazolyl)imidates with Isothiocyanates
A more specialized classical approach involves the use of isothiocyanates. Base-induced cycloadditions of tosylmethyl isocyanide to isothiocyanates can produce 5-amino-1,3-thiazoles. researchgate.net While not a direct cyclization of an N-(2-Thiazolyl)imidate, this demonstrates the utility of isothiocyanate-based reagents in forming thiazole rings that could potentially be elaborated into the fused imidazo[5,1-b]thiazole system. However, literature detailing the specific cyclization of N-(2-thiazolyl)imidates with isothiocyanates to directly form the imidazo[5,1-b]thiazole scaffold is less common compared to other classical routes.
Cyclizing Condensation of 2-Acylaminomethyl-thiazoles with Phosphoroxychloride
The cyclizing condensation of 2-acylaminomethyl-thiazoles using a dehydrating agent like phosphorus oxychloride (POCl₃) represents another classical strategy, analogous to the Bischler-Napieralski reaction. In this approach, a 2-aminomethylthiazole is first acylated to form the corresponding amide (a 2-acylaminomethyl-thiazole). Subsequent treatment with a strong dehydrating agent such as phosphorus oxychloride induces an electrophilic cyclization onto the thiazole ring, followed by aromatization to yield the imidazo[5,1-b]thiazole system. This method's success is contingent on the specific substrates and reaction conditions, and it is not as broadly applied as the α-halo ketone condensation.
Modern Synthetic Strategies for Imidazo[5,1-b]thiazole Scaffolds
Contemporary organic synthesis favors methods that improve efficiency, atom economy, and the ability to generate molecular diversity rapidly. Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic strategies for heterocyclic compounds.
One-Pot Multicomponent Reactions (MCRs)
One-pot MCRs offer a significant improvement over classical stepwise syntheses by combining three or more reactants in a single operation to form a complex product, thereby reducing reaction time, cost, and waste. sciforum.netresearchgate.net For the synthesis of imidazo[5,1-b]thiazoles, isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful. sciforum.net
Specific Synthetic Routes and Precursors for 5-Methylimidazo[5,1-b]thiazole and Analogs
Introduction of the Methyl Group at Position 5 During Scaffold Assembly
Due to the absence of specific and scientifically accurate information for each required section and subsection concerning this compound, it is not possible to generate the requested article while adhering to the strict content and outline constraints. The creation of such an article would necessitate speculation or the use of data for an incorrect chemical isomer, thereby failing the requirements for scientific accuracy.
Chemical Reactivity and Transformation Studies of 5 Methylimidazo 5,1 B Thiazole
Electrophilic Substitution Reactions on the Imidazo[5,1-b]thiazole (B6145799) System
The fused imidazo[5,1-b]thiazole ring system is generally considered to be electron-rich, making it susceptible to electrophilic substitution reactions. The substitution pattern is dictated by the electron-donating effects of the nitrogen and sulfur heteroatoms, which activate specific positions on the heterocyclic nucleus.
Nitrosation at the 7-Position in 5-Methylimidazo[5,1-b]thiazoles
Nitrosation involves the introduction of a nitroso (-NO) group onto a molecule, typically at an electron-rich center. For the imidazo[5,1-b]thiazole scaffold, the most nucleophilic carbon atom, and thus the most likely site for electrophilic attack, is the C-7 position of the imidazole (B134444) ring.
While direct studies on the nitrosation of 5-methylimidazo[5,1-b]thiazole are not extensively documented, research on the isomeric imidazo[2,1-b]thiazole (B1210989) system provides valuable insights. Attempts to prepare 6-alkyl-5-nitrosoimidazo[2,1-b]thiazoles using standard methods, such as sodium nitrite in acetic acid, have shown that the resulting products are often unstable . However, stable 6-t-butyl-5-nitrosoimidazo[2,1-b]thiazoles have been successfully obtained using a modified procedure with a milder work-up, confirming that the reaction is feasible but sensitive to the substrate and conditions . These findings suggest that the nitrosation of this compound would likely target the C-7 position, though the stability of the resulting product may be a concern.
Table 1: Nitrosation of Imidazothiazole Systems
| Reactant | Reagent | Position of Substitution | Product | Stability |
|---|---|---|---|---|
| 6-Alkylimidazo[2,1-b]thiazole (Isomer) | Sodium nitrite, Acetic acid | 5 | 6-Alkyl-5-nitrosoimidazo[2,1-b]thiazole | Unstable |
| 6-t-Butylimidazo[2,1-b]thiazole (Isomer) | Modified procedure | 5 | 6-t-Butyl-5-nitrosoimidazo[2,1-b]thiazole | Stable |
Halogenation and Nitro Group Introduction
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions. On the related imidazo[2,1-b]thiazole scaffold, bromination has been shown to occur preferentially at the 5-position, even when other reactive nuclei are present as substituents . Similarly, studies on imidazo[2,1-b]-1,3,4-thiadiazoles, another related fused system, also show that electrophilic bromination and iodination take place at the 5-position of the imidazole ring mdpi.com. This indicates a strong directing effect from the fused ring system towards this position in the isomeric series. For this compound, the analogous electron-rich site is the 7-position.
The introduction of a nitro group into five-membered heterocycles often requires specific conditions to avoid degradation of the ring. Direct nitration of thiazoles and imidazoles has been successfully carried out using reagents like nitric acid in trifluoroacetic anhydride mdpi.com. Given the electron-rich nature of the imidazo[5,1-b]thiazole system, it is expected to undergo nitration, most likely at the C-7 position.
Table 2: Halogenation of Imidazo-fused Heterocycles
| Reactant | Reagent | Position of Substitution | Product |
|---|---|---|---|
| Imidazo[2,1-b]thiazole (Isomer) | Bromine | 5 | 5-Bromoimidazo[2,1-b]thiazole |
| Imidazo[2,1-b]-1,3,4-thiadiazole (Related System) | Bromine | 5 | 5-Bromoimidazo[2,1-b]-1,3,4-thiadiazole mdpi.com |
Vilsmeier-Haack Formylation at Position 5 or 6 of Imidazothiazoles
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings ijpcbs.comnih.gov. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF) ijpcbs.com. This reagent then acts as the electrophile.
This formylation has been successfully applied to the isomeric imidazo[2,1-b]thiazole system, yielding 5-formyl derivatives . The reaction's applicability to various heterocyclic compounds is well-documented, with formylation occurring at the most electron-rich positions ijpcbs.com. For the this compound ring, the C-7 position is the most probable site of attack by the Vilsmeier reagent due to its high electron density. The methyl group at C-5 would further activate the ring towards electrophilic substitution.
Nucleophilic Reactivity and Derivatization
Nucleophilic substitution reactions could be envisioned if a derivative, such as a halogenated this compound, were available. In such a case, the halogen atom could potentially be displaced by a variety of nucleophiles. However, direct nucleophilic attack on the unsubstituted ring is energetically unfavorable. Under harsh conditions, strong nucleophiles can cause ring-opening of the thiazole (B1198619) moiety, a reaction of importance in the chemistry of thiamine but generally requiring drastic conditions for simple thiazoles thieme-connect.de.
Oxidative Transformations of the Thiazole Sulfur Atom
The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides (S-oxides) and sulfones (S,S-dioxides) mdpi.com. These transformations can significantly alter the electronic properties and biological activity of the molecule.
Formation of Sulfoxides
The oxidation of thiazoles is theoretically possible at both the nitrogen and sulfur atoms thieme-connect.de. However, the formation of stable thiazole S-oxides can be challenging. While the synthesis of thiazole S-oxides and S,S-dioxides has been reported, in some cases, the spectroscopic evidence has been considered unconvincing, with the products potentially being reformulated as N-oxides instead thieme-connect.de.
Studies on the oxidation of related 2-thiazolines (dihydrothiazoles) using various oxidizing agents like peracetic acid or m-chloroperoxybenzoic acid (MCPBA) have shown that the reaction can be complex. Instead of yielding the desired sulfones, these reactions often result in ring-opened products or dehydrogenation to the corresponding thiazole researchgate.net. This suggests that the oxidation of the sulfur atom in the this compound ring might not be straightforward and could lead to a mixture of products, including potential ring-cleavage, depending on the oxidant and reaction conditions used.
Formation of Sulfones
The sulfur atom within the thiazole ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfones (thiazoline 1,1-dioxides). This transformation is typically achieved using strong oxidizing agents. Common reagents for the oxidation of sulfides to sulfones include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone®). organic-chemistry.orgresearchgate.net
The reaction involves the stepwise oxidation of the sulfur, first to a sulfoxide and then to the sulfone. The reaction conditions can often be tuned to favor one product over the other. For instance, using one equivalent of the oxidant under controlled temperatures may yield the sulfoxide, while an excess of the oxidant and more forcing conditions will typically lead to the sulfone. organic-chemistry.org However, in some cases, aggressive oxidation of related 2-thiazoline systems has been shown to result in ring-opened sulfonic acids rather than the desired cyclic sulfone. researchgate.net
Table 1: General Conditions for Sulfide to Sulfone Oxidation
| Oxidizing Agent | Typical Solvent | Temperature | Notes |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temp. to Reflux | Often requires a catalyst (e.g., Tantalum carbide). organic-chemistry.org |
| m-CPBA | Dichloromethane (DCM) | 0 °C to Room Temp. | A common and effective reagent for this transformation. |
| Oxone® | Aqueous THF or Methanol | Room Temp. | A versatile and powerful oxidant. researchgate.net |
Reductive Transformations Targeting the Imidazole Ring
The selective reduction of the imidazole portion of the imidazo[5,1-b]thiazole core is a challenging transformation that is not extensively documented in the scientific literature. The aromatic nature of the imidazole ring imparts significant stability, making its reduction difficult without affecting other functional groups or the adjacent thiazole ring.
Typically, reduction of heteroaromatic systems requires harsh conditions, such as high-pressure hydrogenation with catalysts like Raney Nickel or platinum oxide, or the use of dissolving metal reductions (e.g., Birch reduction). However, these conditions could also lead to the reduction or cleavage of the thiazole ring. Targeted synthetic strategies would be required to achieve selective reduction of the imidazole ring, possibly involving a multi-step process of activation, reduction, and deprotection.
Cycloaddition Reactions of Imidazo[5,1-b]thiazole Derivatives
Imidazothiazole derivatives can participate in cycloaddition reactions, serving as dipolarophiles. A notable example is the [3+2] cycloaddition reaction, which has been used to synthesize complex spirooxindole hybrids. In one study, an ethylene derivative of the isomeric imidazo[2,1-b]thiazole scaffold was reacted with a 6-chloro-isatin and (R)-thiazolidine-4-carboxylic acid. mdpi.com This multicomponent reaction proceeds through the in-situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the imidazothiazole derivative to afford a bis-spiro compound in a stereoselective manner. mdpi.com
This type of reaction highlights the ability of the imidazothiazole core to act as a reactive component in building molecular complexity, providing access to novel and structurally diverse heterocyclic systems. mdpi.com
Table 2: Example of a [3+2] Cycloaddition Reaction with an Imidazo[2,1-b]thiazole Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product Type | Yield |
|---|---|---|---|---|---|---|
| Imidazo[2,1-b]thiazole derivative | 6-Cl-isatin | (R)-thiazolidine-4-carboxylic acid | Methanol/DCM | Reflux, 5h | Spirooxindole hybrid | 92% |
Note: The data is for an imidazo[2,1-b]thiazole derivative, a regioisomer of the imidazo[5,1-b]thiazole system. mdpi.com
Advanced Functionalization Reactions
Direct Aryl Selenation
Direct C-H aryl selenation of the imidazothiazole core provides an efficient route to organoselenium compounds. Methodologies have been developed for the regioselective introduction of an arylselanyl group onto the scaffold. One effective method employs Oxone® as an oxidant to mediate the reaction between imidazo[2,1-b]thiazole derivatives and diaryl diselenides. researchgate.net This reaction proceeds selectively at the C5 position of the imidazo[2,1-b]thiazole ring, yielding 5-arylselanyl-imidazo[2,1-b]thiazoles in high yields. researchgate.net
Another powerful, metal-free approach uses bis(trifluoroacetoxy)iodobenzene (PIFA) to induce the C(sp²)-H selenylation of substituted benzo researchgate.netsemanticscholar.orgimidazo[2,1-b]thiazoles with diselenides under ambient conditions. nih.gov This protocol demonstrates broad functional group tolerance and provides structurally diverse selenoethers in good to excellent yields. nih.gov Mechanistic studies suggest that these PIFA-mediated reactions may proceed through a radical pathway.
Table 3: PIFA-Mediated C-H Selenylation of a Benzo researchgate.netsemanticscholar.orgimidazo[2,1-b]thiazole Derivative
| Substrate | Diselenide | Mediator | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 3-phenyl-benzo researchgate.netsemanticscholar.orgimidazo[2,1-b]thiazole | Diphenyl diselenide | PIFA (1 equiv.) | DCM | Room Temp., 1h | 3-phenyl-2-(phenylselanyl)benzo researchgate.netsemanticscholar.orgimidazo[2,1-b]thiazole | 82% |
Note: The data is for a benzo-fused imidazo[2,1-b]thiazole derivative. nih.gov
Reactions with Active Methylene Compounds
The imidazothiazole scaffold can be functionalized through reactions with active methylene compounds, typically via condensation reactions. For example, aldehydes derived from the imidazothiazole core can react with compounds containing an activated methylene group, such as 2-indolinones, in a Knoevenagel-type condensation. nih.gov
In a reported synthesis, 5-formyl-imidazo[2,1-b]thiazole derivatives were condensed with various substituted 2-indolinones. nih.gov This reaction typically occurs under basic conditions (e.g., using piperidine as a catalyst) or acid catalysis and results in the formation of a new carbon-carbon double bond, linking the two heterocyclic systems. This strategy has been employed to synthesize potent cytotoxic agents for cancer research. nih.gov
Regioselectivity in Chemical Transformations of the Imidazothiazole Core
The regioselectivity of chemical transformations on the this compound core is governed by the electronic properties of the fused bicyclic system. The distribution of electron density determines the most reactive sites for electrophilic, nucleophilic, and radical reactions.
For the related imidazo[2,1-b]thiazole system, electrophilic substitution reactions, such as bromination, iodination, and Vilsmeier-Haack formylation, have been shown to occur preferentially at the C5 position. mdpi.com This position is part of the electron-rich imidazole ring and is activated towards electrophiles. Similarly, direct C-H functionalization reactions, such as selenation and palladium-catalyzed arylation, also show high selectivity for the C5 position. researchgate.netnih.gov
Interestingly, the regioselectivity of C-H arylation can be switched by changing the transition metal catalyst. While palladium catalysis directs arylation to the C5 position via an electrophilic palladation pathway, using stoichiometric amounts of copper promotes arylation at the C2 and C3 positions of the thiazole ring, likely through a base-promoted C-H metalation mechanism. nih.gov Nucleophilic substitution, on the other hand, is predicted to occur preferentially at the C2 position of the thiazole ring, which is comparatively more electron-deficient. researchgate.net These predictable patterns of reactivity make the imidazothiazole scaffold a valuable and tunable building block in medicinal and materials chemistry.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 5-Methylimidazo[5,1-b]thiazole has been located.
Proton (¹H) NMR Analysis
Detailed proton chemical shifts and coupling constants for this compound are not available in the surveyed literature.
Carbon-13 (¹³C) NMR Analysis
Specific carbon-13 chemical shifts for this compound have not been reported in the available scientific resources.
Two-Dimensional NMR Techniques (e.g., ¹H-¹³C COSY)
Information regarding two-dimensional NMR studies, such as COSY, on this compound is not present in the reviewed literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Specific IR and Raman absorption frequencies for this compound are not documented in the available data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No mass spectrometry data, including molecular weight confirmation or fragmentation analysis, for this compound could be found.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific ESI-MS data for this compound is absent from the reviewed scientific reports.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 atomic mass units), HRMS allows for the calculation of a unique elemental formula. This technique is crucial for distinguishing between compounds that may have the same nominal mass but differ in their atomic composition.
In the characterization of heterocyclic systems like imidazo[5,1-b]thiazole (B6145799) and its derivatives, HRMS provides unequivocal confirmation of successful synthesis by verifying that the measured mass corresponds to the calculated theoretical mass of the target compound. For instance, the structural elucidation of various imidazo[2,1-b]thiazole (B1210989) derivatives frequently relies on mass spectrometry to confirm their molecular weight and fragmentation patterns. nih.gov While HRMS is a standard method for the characterization of such heterocyclic scaffolds acs.org, specific high-resolution mass spectrometry data for the parent compound this compound is not extensively detailed in current literature. The expected data would provide the exact mass of its molecular ion, which serves as a primary piece of evidence for its identity.
Table 1: Theoretical Mass Data for this compound
| Formula | C₆H₆N₂S |
| Average Mass | 138.192 Da |
| Monoisotopic Mass | 138.02517 Da |
| Nominal Mass | 138 Da |
This table presents the calculated theoretical mass values for this compound, which would be confirmed experimentally using HRMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed (λmax) are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.
For aromatic heterocyclic compounds like this compound, UV-Vis spectroscopy can provide valuable information about the fused ring system. The absorption maxima can be influenced by the solvent polarity and the presence of substituents on the heterocyclic core. Binding studies of related 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been performed using UV-Vis spectroscopy to monitor interactions with biological macromolecules. acs.org However, specific experimental UV-Vis absorption data, such as the molar absorptivity and λmax values for this compound, are not prominently reported in published research. Such data would be instrumental in understanding the electronic properties of the compound and could be used for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry.
This technique provides the definitive proof of structure for complex organic molecules. For novel heterocyclic systems, X-ray crystallography can confirm the connectivity of atoms and the regiochemistry of reactions, which can sometimes be ambiguous based on other spectroscopic data alone. While the crystal structures of numerous related thiazole (B1198619) and imidazothiazole derivatives have been determined to confirm their molecular geometry mdpi.com, a specific single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed scientific literature. The successful crystallization and analysis of this compound would yield a wealth of structural information, providing precise data on the planarity of the fused ring system and the spatial orientation of the methyl group.
Table 2: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-S). |
| Bond Angles | The angle formed between three connected atoms. |
| Torsional Angles | The angle between planes through two sets of three atoms, defining molecular conformation. |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |
| Space Group | The description of the symmetry of the crystal. |
This table outlines the types of detailed structural data that would be generated from a successful X-ray crystallographic analysis of this compound.
Computational Chemistry and Theoretical Investigations of Imidazo 5,1 B Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic nature of heterocyclic systems.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com
Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Scaffolds
This table illustrates how HOMO, LUMO, and the energy gap can be calculated for different heterocyclic compounds, providing insights into their relative stability and reactivity. A larger gap generally implies greater stability.
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Stability/Reactivity Profile |
| Compound A | -6.25 | -2.34 | 3.91 | High Stability, Low Reactivity |
| Compound B | -5.89 | -3.40 | 2.49 | Low Stability, High Reactivity |
| Compound C | -6.11 | -2.78 | 3.33 | Moderate Stability & Reactivity |
| Compound D | -6.32 | -2.55 | 3.77 | High Stability, Low Reactivity |
Note: Data are illustrative, based on general findings for similar heterocyclic systems from DFT calculations, such as those described in reference scirp.org.
Computational chemistry is a valuable tool for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to gain thermodynamic and kinetic insights into reaction pathways. For the synthesis of imidazo[5,1-b]thiazole (B6145799) derivatives, theoretical calculations can help identify the most plausible reaction mechanisms. nih.gov
Molecular Modeling and Simulation Techniques
Beyond quantum mechanics, molecular modeling techniques provide a visual and intuitive understanding of molecular properties and interactions.
Molecular Electrostatic Potential (MESP) is a valuable descriptor for understanding and predicting the reactive behavior of a molecule. scirp.orgbhu.ac.in It is plotted as a 3D map of electron density, which helps to identify the charge distribution and reactive sites. nih.gov The MESP map uses a color spectrum to represent different potential values:
Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (prone to electrophilic attack). orientjchem.org
Blue regions represent positive electrostatic potential, electron-poor areas, and are characteristic of electrophilic sites (prone to nucleophilic attack). orientjchem.org
Green regions denote neutral or weakly interacting areas.
For 5-Methylimidazo[5,1-b]thiazole, an MESP analysis would likely show the most negative potential localized around the nitrogen atoms of the imidazole (B134444) ring, identifying them as primary sites for protonation and electrophilic interactions. mdpi.comorientjchem.org This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. researchgate.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional shape.
For derivatives of imidazo[5,1-b]thiazole, especially those with flexible side chains, conformational analysis is essential. Molecular modeling techniques can be used to:
Identify the most stable, low-energy conformers.
Calculate the energy barriers for rotation between different conformers.
Understand how the molecule's shape influences its ability to bind to a biological target, such as an enzyme or receptor.
This information is particularly critical in drug design, where the conformation of a ligand must be complementary to the binding site of its target protein. In silico docking studies, which are a form of conformational analysis, are often employed to predict the binding modes and affinities of molecules like imidazo[5,1-b]thiazole derivatives to their biological targets. nih.govnih.govrsc.org
In Silico Structure-Activity Relationship (SAR) Derivation
In silico Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, enabling the prediction of biological activity and the rational design of more potent and selective compounds. For the imidazo-thiazole class of compounds, computational techniques like molecular docking have been instrumental in elucidating the interactions between these molecules and their biological targets.
Molecular docking simulations are frequently employed to predict the binding modes of imidazo-thiazole derivatives within the active sites of target proteins. These studies reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding affinity. For instance, in studies on the related imidazo[2,1-b]thiazole (B1210989) scaffold, docking has been used to understand interactions with enzymes like focal adhesion kinase (FAK) and thymidylate kinase. biruni.edu.trbio-conferences.org
Key findings from these computational studies often highlight the importance of specific substitutions on the fused ring system. For example, molecular docking of imidazo[2,1-b]thiazole-based anticancer agents against the focal adhesion kinase domain revealed critical interactions with amino acid residues in the active site. nih.gov Similarly, studies on other derivatives identified that compounds with methyl, propyl, or phenyl groups at specific positions showed high inhibitory activities. biruni.edu.tr The binding affinity is often quantified by a docking score, which helps in ranking potential drug candidates. For example, a series of imidazo[2,1-b]thiazole linked thiadiazole conjugates showed good binding affinities toward Glypican-3 protein, with docking scores ranging from -6.90 to -10.30 kcal·mol⁻¹. nih.gov
These computational insights are invaluable for establishing a clear SAR. The data generated helps medicinal chemists to understand why certain structural modifications lead to an increase or decrease in biological activity. This knowledge-driven approach significantly accelerates the optimization of lead compounds. While many detailed studies focus on the imidazo[2,1-b]thiazole isomer, the principles and methodologies are directly applicable to the design and SAR elucidation of novel this compound derivatives. nih.govnih.gov
Table 1: Representative In Silico SAR Data for Imidazo-Thiazole Derivatives
| Compound Class | Target Protein | Key Computational Findings | Reference |
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 protein (GPC-3) | Good binding affinities with scores from -10.30 to -6.90 kcal·mol⁻¹. Interactions include hydrogen bonding and pi-stacking. | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | Focal Adhesion Kinase (FAK) | Identification of critical interactions with active site amino acid residues. Derivatives with 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety showed high activity. | biruni.edu.trnih.gov |
| Chalcone-based Imidazo[2,1-b]thiazole | Thymidylate kinase | Docking scores of -7.085 to -7.177 kcal/mol, indicating interaction with the receptor. | bio-conferences.org |
Mechanistic Elucidation through Computational Methods
Computational methods are powerful tools for investigating reaction mechanisms, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to probe experimentally. For imidazo-thiazole systems, theoretical calculations help in understanding the synthetic pathways for their formation.
Density Functional Theory (DFT) is a commonly used method to study reaction mechanisms. For instance, the mechanism for the synthesis of benzo neliti.comkvv.edu.inimidazo[2,1-b]thiazole derivatives has been analyzed using the B3LYP method. researchgate.net Such studies can map out the entire reaction coordinate, identifying the structures of transition states and intermediates, and calculating their relative energies. This information is crucial for understanding the feasibility of a proposed reaction pathway and for optimizing reaction conditions.
A proposed mechanism for the synthesis of related imidazo[2,1-b]thiazole heterocycles involves a sequence of a Michael-type addition of a nitrogen atom to a β-nitroalkene, followed by an intramolecular nucleophilic attack by a sulfur atom to form the C–S bond. jetir.org Computational analysis of such pathways can confirm the sequence of bond formation (C-N followed by C-S) and explain the observed regioselectivity.
Similarly, the synthesis of isobenzofuran-based imidazo[2,1-b] nih.govneliti.combiruni.edu.trthiadiazoles involves a plausible mechanism where trifluoroacetic acid (TFA) acts as both a solvent and a catalyst, facilitating the nucleophilic attack of thiosemicarbazide (B42300) on an iminium carbon. nih.gov While these examples pertain to related heterocyclic systems, the computational approaches are directly transferable to the study of synthetic routes leading to this compound. By modeling the reactants, intermediates, and transition states, chemists can gain a detailed, atomistic understanding of the reaction, which can guide the development of more efficient and novel synthetic protocols. researchgate.net
Academic Applications of Imidazo 5,1 B Thiazole Derivatives in Chemical Research
Development of Novel Synthetic Reagents and Methodologies
The imidazo[5,1-b]thiazole (B6145799) core is a valuable structural motif, and numerous synthetic strategies have been developed to access its derivatives. These methodologies not only provide routes to new compounds but also establish the scaffold as a versatile reagent for constructing more complex molecular architectures.
A key strategy is the "intermediate derivatization method," which allows for the systematic modification of an existing molecular skeleton to create novel derivatives with desired properties. This approach has been successfully used to synthesize a series of novel pyrazole-containing imidazo[5,1-b]thiazole compounds. researchgate.netnih.gov By modifying an imine skeleton found to have good antifungal activity, researchers were able to generate new derivatives through an intramolecular nucleophilic substitution reaction, demonstrating the scaffold's utility as a template for creating compound libraries. researchgate.netnih.gov
Modern synthetic techniques, including multicomponent reactions (MCRs), have also been employed to build the imidazo[5,1-b]thiazole framework efficiently. Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a greener and more atom-economical alternative to classical stepwise syntheses, allowing for the one-pot construction of diverse imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.com Furthermore, innovative methods like copper-catalyzed thioamination cascades provide robust and operationally simple routes to these heterocycles from readily available starting materials like β-nitroalkenes and 1H-benzo[d]imidazole-2-thiol. jetir.org The development of such diverse synthetic protocols underscores the importance of the imidazo[5,1-b]thiazole scaffold as a fundamental building block in organic synthesis. researchgate.netnih.govrsc.org
Table 1: Selected Synthetic Methodologies for Imidazo[1,5-b]thiazole Derivatives
| Methodology | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Intermediate Derivatization | Pre-existing imine skeleton | Modification of a core structure to create new analogues. | researchgate.netnih.gov |
| Groebke–Blackburn–Bienaymé Reaction | 3-formylchromone, 2-aminothiazole (B372263), isocyanide | One-pot, multicomponent reaction, high atom economy. | mdpi.com |
| Copper-Catalyzed Thioamination | β-nitroalkenes, 1H-benzo[d]imidazole-2-thiol | Sequential C–N and C–S bond formation, mild conditions. | jetir.org |
| Microwave-Assisted Synthesis | Phenacyl bromide, aminothiazole derivatives | Green synthesis, rapid reaction times. | researchgate.net |
Integration into Coordination Chemistry and Metal Complexation
The nitrogen atoms within the imidazo[5,1-b]thiazole ring system are effective coordination sites, enabling these molecules to act as ligands for a variety of metal ions. This has led to their integration into the field of coordination chemistry, particularly in the development of novel N-heterocyclic carbene (NHC) ligands and luminescent metal complexes.
N-heterocyclic carbenes are a crucial class of ligands in organometallic chemistry, valued for their strong σ-donating properties and the stability they impart to metal complexes. nih.gov The imidazole (B134444) portion of the fused imidazo[5,1-b]thiazole ring can be readily converted into an imidazolium (B1220033) salt, the precursor to an NHC. These laterally-fused polycyclic NHCs offer a distinct L-shaped topology compared to more common "umbrella-like" NHCs. nih.gov
Research has shown that benzo[d]imidazo[5,1-b]thiazolium salts can serve as precursors for NHC ligands. bohrium.com These ligands have been successfully used to form stable, two-coordinate complexes with copper(I). bohrium.com A related 3-aminoimidazo[5,1-b]oxazol-6-ium framework has also been developed to create L-shaped NHC ligands capable of coordinating with various late transition metals, including gold(I), copper(I), and iridium(I). nih.govbham.ac.uk The extended π-system and the potential for substitution on the polycyclic frame influence the electronic and steric properties of the carbene, allowing for fine-tuning of the resulting metal complex's reactivity and stability. nih.gov
The unique electronic properties of imidazo[5,1-b]thiazole derivatives make them excellent candidates for constructing luminescent materials. When coordinated to metal centers, these ligands can participate in photophysical processes that lead to light emission, with applications in sensing and materials science. mdpi.com
A significant breakthrough has been the development of linear two-coordinate carbene-metal-amide (CMA) complexes using sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes. bohrium.com These copper(I) complexes exhibit highly efficient thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excited states for light emission. bohrium.com The introduction of a strongly electron-accepting sulfonyl group modifies the electronic structure of the carbene ligand, enabling a rapid and efficient emissive process. bohrium.com These complexes achieve high photoluminescence quantum yields (up to 85%) and have been successfully incorporated into a vacuum-deposited organic light-emitting diode (OLED). bohrium.com
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring is a well-known participant in such interactions, capable of forming coordination bonds, hydrogen bonds, and engaging in π–π stacking. nih.gov The fused imidazo[5,1-b]thiazole system inherits these capabilities, making it a valuable component in the design of supramolecular assemblies.
The electron-rich, aromatic nature of the imidazo[5,1-b]thiazole scaffold allows it to interact with various organic or inorganic ions and molecules. nih.gov Its unique structure contains multiple potential binding sites, including the nitrogen lone pairs which can act as hydrogen bond acceptors, and the flat, extended π-system which can participate in stacking interactions with other aromatic rings. These non-covalent forces can be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures. Such supramolecular complexes have potential applications in areas like molecular recognition, sensing, and the development of functional materials. nih.gov
Role in Chromophores and Optoelectronic Materials
The inherent electronic properties of the imidazo[5,1-b]thiazole scaffold make it an attractive core for chromophores and materials used in optoelectronics. By strategically attaching electron-donating and electron-accepting groups, derivatives can be designed to function as bipolar host materials, which are critical components in OLEDs. nih.govfrontiersin.org
A notable example is the development of a bipolar host material based on a 5H-Benzo[d]Benzo researchgate.netnih.govImidazo[2,1-b] bohrium.comnih.govThiazine (BBIT) core. nih.govfrontiersin.orgsemanticscholar.org In this design, the electron-deficient benzimidazole (B57391) moiety facilitates electron transport, while the fused ring system acts as a rigid backbone. semanticscholar.org When electron-rich carbazole (B46965) units are attached as donor groups, the resulting molecule exhibits well-separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, a key feature of bipolar materials. nih.govfrontiersin.org This separation allows the material to transport both holes and electrons effectively. frontiersin.org
These BBIT-based host materials exhibit high triplet energy, which is crucial for hosting phosphorescent or TADF emitters in OLEDs without quenching their emission. nih.govfrontiersin.org Solution-processable OLEDs using these hosts have achieved high external quantum efficiencies (up to 23.3%), demonstrating that the imidazo[5,1-b]thiazole-related scaffold is an outstanding electron-acceptor core for developing versatile host materials for next-generation displays and lighting. nih.govfrontiersin.orgsemanticscholar.org
Table 2: Properties of an Imidazo[5,1-b]thiazine-Based Bipolar Host Material (CzBBIT)
| Property | Value | Significance | Reference |
|---|---|---|---|
| HOMO Level | -5.67 eV | Energy level for hole injection/transport. | semanticscholar.org |
| LUMO Level | -2.23 eV | Energy level for electron injection/transport. | semanticscholar.org |
| Triplet Energy (ET) | 3.17 eV | High energy allows hosting of blue TADF/phosphorescent emitters. | frontiersin.org |
| Decomposition Temperature (Td) | 333 °C | Indicates high thermal stability for device fabrication and operation. | semanticscholar.org |
| Max. External Quantum Efficiency (EQE) | 23.3% | Demonstrates high efficiency in a green TADF-OLED device. | nih.govfrontiersin.org |
Future Directions and Emerging Research Avenues for 5 Methylimidazo 5,1 B Thiazole
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of novel and sustainable synthetic strategies for 5-methylimidazo[5,1-b]thiazole and its derivatives is a primary focus of future research. Current synthetic methods often have limitations, and researchers are exploring greener and more efficient alternatives.
One promising approach is the use of isocyanide-based multicomponent reactions (I-MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com These one-pot reactions offer high atom economy and simplicity, avoiding the lengthy steps, high temperatures, and metal catalysts associated with classical methods. mdpi.com The development of a GBBR-based route for this compound could significantly improve synthetic efficiency.
Another innovative strategy involves the use of versatile building blocks like β-nitroalkenes. A highly efficient thioamination protocol has been developed for related N-fused imidazo[2,1-b]thiazole (B1210989) frameworks, proceeding through a sequential C–N and C–S bond formation cascade under mild conditions. jetir.org Adapting this methodology could enable the rapid assembly of structurally diverse derivatives of this compound.
Furthermore, the "intermediate derivatization method" is being explored to enhance the success rate of creating new, active compounds. nih.govresearchgate.net This strategy involves modifying a core skeleton, which has already shown promising activity, to generate a series of novel derivatives. nih.govresearchgate.net Applying this to the this compound core could lead to the discovery of new analogues with enhanced properties. The use of sonochemistry, or ultrasound-assisted synthesis, also presents a green technique to enhance reaction rates and improve yields, potentially under solvent-free conditions. nih.gov
Future research will likely focus on the following:
Catalyst-Free Multicomponent Reactions: Expanding the scope of reactions like the GBBR to synthesize a wider range of this compound derivatives. mdpi.com
Cascade Reactions: Designing novel cascade reactions using readily available starting materials to construct the heterocyclic core in a single, efficient step. jetir.org
Green Chemistry Approaches: Incorporating sustainable practices such as using ultrasonic irradiation to reduce reaction times and energy consumption, and employing eco-friendly solvents. nih.gov
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Isocyanide-Based Multicomponent Reactions (e.g., GBBR) | One-pot synthesis, high atom economy, catalyst-free conditions. | Increased efficiency, reduced waste, simplified purification. | mdpi.com |
| Thioamination via Cascade Reaction | Sequential C–N and C–S bond formation using novel building blocks (e.g., β-nitroalkenes). | Rapid assembly of the core structure, broad functional group tolerance. | jetir.org |
| Intermediate Derivatization Method | Modification of a known active scaffold to create new derivatives. | Higher success rate in discovering compounds with desired biological activities. | nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate reactions. | Faster reaction rates, higher yields, green chemistry approach. | nih.gov |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods like NMR (¹H, ¹³C), IR, and mass spectrometry are routinely used to characterize imidazo[5,1-b]thiazole derivatives ijpsr.comrsc.org, future research will increasingly rely on more advanced techniques to provide deeper structural and functional insights.
X-ray crystallography is crucial for the unambiguous determination of the three-dimensional structure of complex molecules. Its application can confirm stereochemistry and reveal subtle structural features that influence biological activity, as has been demonstrated for novel imidazo[5,1-b]thiazole derivatives. researchgate.net For this compound and its analogues, obtaining crystal structures will be essential for understanding structure-activity relationships at a molecular level.
Advanced Mass Spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for studying the metabolism and potential bioactivation of compounds. Reactive metabolite trapping studies using LC-MS/MS have been used on related imidazo[2,1-b]thiazole cores to identify the formation of glutathione (B108866) conjugates, indicating bioactivation to reactive species. researchgate.net Applying these methods to this compound is critical for understanding its metabolic fate.
For material science applications, techniques like X-Ray Diffraction (XRD) and Field Emission Scanning Electron Microscopy (FE-SEM) will be invaluable for characterizing the morphology and crystalline nature of nano-complexes or materials incorporating the this compound scaffold. kashanu.ac.ir
Deepening Computational Understanding of Structure-Reactivity Relationships
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. For the this compound scaffold, computational studies can provide profound insights into its chemical behavior and interactions with biological systems.
Molecular docking and molecular dynamics (MD) simulations are already being used to investigate how derivatives of the related benzo[d]imidazo[2,1-b]-thiazole bind to biological targets. rsc.orgnih.gov These in silico methods can predict binding modes and help rationalize the activity of different analogues, guiding the design of more potent and selective compounds. rsc.orgnih.gov Future work on this compound will undoubtedly leverage these techniques to explore its potential as a therapeutic agent. For instance, docking studies on the Pantothenate synthetase of Mycobacterium tuberculosis have been performed for related structures. rsc.orgnih.gov
Beyond studying biological interactions, computational chemistry can be used to explore the fundamental structure-reactivity relationships of the this compound ring system itself. Quantum chemical calculations can elucidate electron distribution, frontier molecular orbitals, and reaction pathways. This knowledge can be used to:
Predict the regioselectivity of chemical reactions.
Design derivatives with tailored electronic properties.
Understand the mechanisms of action and metabolism at a subatomic level.
Integration with Flow Chemistry and Automation in Synthesis
The integration of continuous flow chemistry and automation represents a paradigm shift in chemical synthesis, offering significant advantages over traditional batch processing. researchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds and is a major future direction for the production of this compound and its derivatives.
Research on the closely related imidazo[1,2-a]pyridine (B132010) heterocycles has demonstrated the successful development of fully automated, multi-step continuous flow synthesis. acs.orgnih.gov These systems allow for reactions to be performed in a continuously flowing stream within microreactors, providing benefits such as efficient heat transfer, enhanced mixing, improved safety with small reaction volumes, and the ability to telescope multiple reaction steps without isolating intermediates. acs.orgamazonaws.com
Adopting this technology for this compound would enable:
Rapid Synthesis and Optimization: Flow systems allow for the quick variation of reaction parameters (temperature, residence time, stoichiometry) to rapidly identify optimal conditions. amazonaws.com
Scalability: Processes developed on a microreactor scale can be readily scaled up for larger quantity production, which is highly advantageous for drug discovery and development. acs.org
High-Throughput Library Generation: Automated flow synthesis platforms can be used to generate large libraries of this compound derivatives efficiently, accelerating the screening process for new drug candidates. researchgate.net
Q & A
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- All data derived from peer-reviewed studies on imidazo[2,1-b]thiazole analogs, with methodologies applicable to 5-methyl derivatives.
- Advanced questions emphasize mechanistic insights, while basic questions focus on foundational techniques.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
